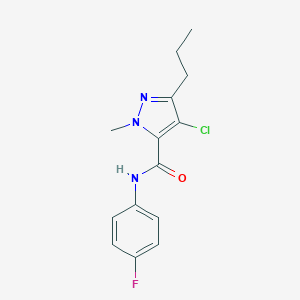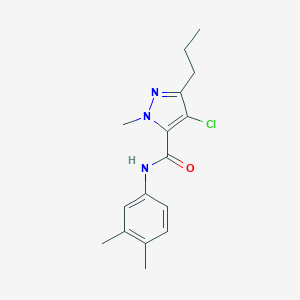![molecular formula C12H11ClN4O2S B287706 N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth and proliferation, as well as by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide in lab experiments is its potential to exhibit multiple biological activities. However, its limited solubility in water can pose a challenge in certain experiments.
Direcciones Futuras
Future research directions for N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide include exploring its potential use as a therapeutic agent for cancer and infectious diseases, investigating its mode of action at the molecular level, and improving its solubility and bioavailability for better efficacy. Additionally, its potential use in material science and agriculture can also be further explored.
Métodos De Síntesis
The synthesis of N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide involves the reaction of 4-chlorophenol with 2-chloro-6-(methylsulfanyl)pyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with formic acid hydrazide to obtain the final product.
Aplicaciones Científicas De Investigación
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use in the synthesis of metal-organic frameworks.
Propiedades
Nombre del producto |
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide |
|---|---|
Fórmula molecular |
C12H11ClN4O2S |
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
N-[[6-(4-chlorophenoxy)-2-methylsulfanylpyrimidin-4-yl]amino]formamide |
InChI |
InChI=1S/C12H11ClN4O2S/c1-20-12-15-10(17-14-7-18)6-11(16-12)19-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18)(H,15,16,17) |
Clave InChI |
ZMESJBAPIVMGBX-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)NNC=O |
SMILES canónico |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)